molecular formula C16H12F2O3 B1394569 2-Propenoic acid, 3-[4-[(3,4-difluorophenyl)methoxy]phenyl]- CAS No. 649740-48-7

2-Propenoic acid, 3-[4-[(3,4-difluorophenyl)methoxy]phenyl]-

Cat. No. B1394569
M. Wt: 290.26 g/mol
InChI Key: YQMNUKYTAJGSDO-UHFFFAOYSA-N
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Description

“2-Propenoic acid, 3-[4-[(3,4-difluorophenyl)methoxy]phenyl]-” is a chemical compound with the molecular formula C16H12F2O3 . It has a molecular weight of 290.27 . The IUPAC name for this compound is (2E)-3-{4-[(3,4-difluorobenzyl)oxy]phenyl}-2-propenoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12F2O3/c17-14-7-3-12(9-15(14)18)10-21-13-5-1-11(2-6-13)4-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-4+ . This code provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 230 - 232°C . Its physical form is solid . The predicted properties include a boiling point of 459.9±30.0 °C and a density of 1.187±0.06 g/cm3 .

Scientific Research Applications

Specific Scientific Field

The field of application is Biomedical Engineering , specifically in the development of injectable hydrogels for various medical applications .

Summary of the Application

The hydrogel, named as caffeic acid bioconjugated gel (CBG gel), was developed by bioconjugating caffeic acid with gelatin. This gel has several desirable properties such as biocompatibility, controlled biodegradability, antioxidant, antimicrobial and wound healing ability .

3. Methods of Application or Experimental Procedures The bioconjugation was performed using EDC/NHS. The resultant gel was then oxidized with mild oxidation agents to provide the hydrogel . The physicochemical, rheological, swelling, in vitro (biocompatibility, biodegradability, antimicrobial properties, antioxidant properties and drug release properties) and in vivo (biocompatibility, biodegradability and wound healing properties) studies on the CBG gel were carried out using standard protocols .

Results or Outcomes

The CBG gel was found to be highly biocompatible and did not cause any necrosis when subcutaneously injected into the animal. The gel completely degraded within 24 days. The wound healing efficacy on full-thickness wounds suggested that the CBG gel accelerated healing and imparted high strength on the healed skin at an appreciable level .

Another compound, “2-Propenoic acid, 3-(4-methoxyphenyl)-” has been mentioned in the context of HPLC column separation , but the specific application or research context was not detailed.

properties

IUPAC Name

3-[4-[(3,4-difluorophenyl)methoxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2O3/c17-14-7-3-12(9-15(14)18)10-21-13-5-1-11(2-6-13)4-8-16(19)20/h1-9H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMNUKYTAJGSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OCC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694260
Record name 3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-[4-[(3,4-difluorophenyl)methoxy]phenyl]-

CAS RN

649740-48-7
Record name 3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.5 g (15.2 mmol) p-cumaric acid is dissolved 100 ml ethyl methyl ketone. 4.21 g (30.5 mmol) potassium carbonate and 6.31 g (30.5 mmol) 3,4-difluorobenzyl bromide are added and the reaction mixture is hold at 70° C. over night. Dilution with water and extraction with ethyl acetate leaves a solid which is recrystallised from diethyl ether/n-hexane. The crude ester so obtained is dissolved in 100 ml THF and treated with 30.5 ml (30.5 mmol) of an aqueous 1 N sodium hydroxide solution. The mixture is heated to 50° C. for 6 hours, cooled and acidified with 1 N hydrochloric acid. The precipitate is filtered off and dried to yield 3.24 g (73%) of a colorless solid. MS: m/e=288.9 (M−H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step Two
Quantity
6.31 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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